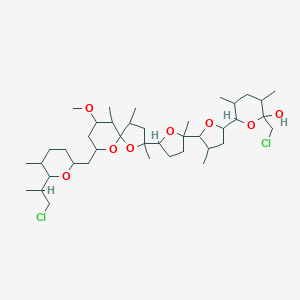
30-Chloro-2-(chloromethyl)-2-decarboxy-30-deoxynigericin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
30-Chloro-2-(chloromethyl)-2-decarboxy-30-deoxynigericin is a complex organic compound with the molecular formula C40H68Cl2O8 and a molecular weight of 747.869 g/mol . It is a derivative of nigericin, a polyether antibiotic. This compound is characterized by its unique structure, which includes multiple oxygen and chlorine atoms, contributing to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 30-Chloro-2-(chloromethyl)-2-decarboxy-30-deoxynigericin involves multiple steps, starting from nigericin. The process typically includes chlorination and dehydroxylation reactions under controlled conditions. Specific details on the reaction conditions, such as temperature, pressure, and catalysts used, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput .
化学反応の分析
Types of Reactions
30-Chloro-2-(chloromethyl)-2-decarboxy-30-deoxynigericin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
科学的研究の応用
30-Chloro-2-(chloromethyl)-2-decarboxy-30-deoxynigericin has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 30-Chloro-2-(chloromethyl)-2-decarboxy-30-deoxynigericin involves its interaction with specific molecular targets, such as bacterial cell membranes. The compound disrupts the membrane integrity, leading to cell lysis and death. This action is facilitated by its polyether structure, which allows it to form complexes with metal ions and disrupt ion gradients across the membrane .
類似化合物との比較
Similar Compounds
Nigericin: The parent compound from which 30-Chloro-2-(chloromethyl)-2-decarboxy-30-deoxynigericin is derived.
Monensin: Another polyether antibiotic with similar ionophoric properties.
Salinomycin: A polyether antibiotic known for its anticancer properties.
Uniqueness
This compound is unique due to its specific structural modifications, which enhance its chemical stability and biological activity compared to its parent compound, nigericin.
特性
CAS番号 |
138285-65-1 |
|---|---|
分子式 |
C40H68Cl2O8 |
分子量 |
747.9 g/mol |
IUPAC名 |
2-(chloromethyl)-6-[5-[5-[9-[[6-(1-chloropropan-2-yl)-5-methyloxan-2-yl]methyl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-2-yl]-2-methyloxolan-2-yl]-4-methyloxolan-2-yl]-3,5-dimethyloxan-2-ol |
InChI |
InChI=1S/C40H68Cl2O8/c1-22-11-12-29(45-34(22)25(4)20-41)17-30-18-31(44-10)28(7)40(47-30)27(6)19-38(9,50-40)33-13-14-37(8,48-33)36-24(3)16-32(46-36)35-23(2)15-26(5)39(43,21-42)49-35/h22-36,43H,11-21H2,1-10H3 |
InChIキー |
VRWZQXWRFYMNIL-UHFFFAOYSA-N |
SMILES |
CC1CCC(OC1C(C)CCl)CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CCl)O)C)C)C)C)C)OC |
正規SMILES |
CC1CCC(OC1C(C)CCl)CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CCl)O)C)C)C)C)C)OC |
同義語 |
1,30-DDDN 1,30-didehydroxy-1,30-dichloronigericinol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















